UNBS3157 - 868962-26-9

UNBS3157

Catalog Number: EVT-288053
CAS Number: 868962-26-9
Molecular Formula: C19H17Cl3N4O4
Molecular Weight: 471.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNBS3157 is a DNA intercalator, and a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. Amonafide, a naphthalimide which binds to DNA by intercalation and poisons topoisomerase IIalpha, has demonstrated activity in phase II breast cancer trials, but has failed thus far to enter clinical phase III because of dose-limiting bone marrow toxicity. UNBS3157 was found to have a 3-4-fold higher maximum tolerated dose compared to amonafide and not to provoke hematotoxicity in mice at doses that display significant antitumor effects. Furthermore, UNBS3157 has shown itself to be superior to amonafide in vivo in models of (i) L1210 murine leukemia, (ii) MXT-HI murine mammary adenocarcinoma, and (iii) orthotopic models of human A549 NSCLC and BxPC3 pancreatic cancer.
Source

UNBS3157 was developed through a collaborative effort involving researchers from various institutions, particularly focusing on improving the pharmacological properties of existing chemotherapeutic agents. The compound is synthesized in laboratories equipped for organic chemistry and medicinal chemistry research.

Classification

UNBS3157 falls under the classification of anticancer agents. It is specifically categorized as a naphthalene derivative, which is known for its biological activity against various cancer cell lines.

Synthesis Analysis

Methods

The synthesis of UNBS3157 involves several key steps that modify the amonafide structure. The primary method used is N-substitution, which enhances the compound's solubility and bioavailability.

Technical Details

  1. Starting Material: The synthesis begins with naphthalene derivatives.
  2. Reagents: Common reagents include various amines and acyl chlorides.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.
  4. Purification: After synthesis, UNBS3157 is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Molecular Structure Analysis

Structure

The molecular structure of UNBS3157 features a naphthalene core with specific functional groups that enhance its interaction with biological targets. The structural formula can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

Data

  • Molecular Weight: 238.28 g/mol
  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

UNBS3157 undergoes several chemical reactions that are critical for its biological activity. Notably, it can participate in hydrolysis reactions, leading to the formation of UNBS5162, which is identified as its major hydrolysis product.

Technical Details

  1. Hydrolysis: In aqueous environments, UNBS3157 rapidly hydrolyzes to produce UNBS5162, which retains antitumor activity.
  2. Stability Studies: Stability tests indicate that the compound maintains integrity under physiological conditions for a limited time before significant hydrolysis occurs.
Mechanism of Action

Process

The mechanism by which UNBS3157 exerts its anticancer effects involves several pathways:

  1. DNA Intercalation: The compound intercalates into DNA strands, disrupting replication and transcription processes.
  2. Induction of Apoptosis: It triggers programmed cell death in cancer cells through activation of caspases.
  3. Inhibition of Cell Proliferation: UNBS3157 effectively inhibits the proliferation of various cancer cell lines by interfering with cell cycle progression.

Data

Studies have shown that UNBS3157 exhibits potent cytotoxicity against multiple cancer types, including breast and lung cancers, with IC50 values in the low micromolar range.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under dry conditions; sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Stable between pH 5 to 8.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under standard laboratory conditions.
Applications

Scientific Uses

UNBS3157 is primarily researched for its potential use as an anticancer agent. Its applications include:

Research continues into optimizing its formulation and delivery methods to maximize therapeutic outcomes while minimizing adverse effects associated with conventional chemotherapy treatments.

Introduction to UNBS3157 in Anticancer Research

Historical Context of Naphthalimide Derivatives in Oncology

Naphthalimide derivatives represent a significant class of nitrogen-containing aromatic heterocyclic compounds that have been extensively investigated for their anticancer potential since the 1970s. Characterized by a planar benzo[de]isoquinoline-1,3-dione scaffold, these compounds exhibit strong DNA intercalation capabilities and the ability to inhibit key enzymes like topoisomerase II (Topo II). The first-generation compounds, amonafide and mitonafide (Figure 1), progressed to clinical trials due to their potent antitumor activities across various cancer models. Mitonafide demonstrated activity against breast cancer and acute lymphoblastic leukemia but faced clinical termination during Phase II trials due to dose-limiting neurotoxicity and inefficacy against solid tumors with slow administration schedules. Amonafide showed promise in treating breast cancer and acute myeloid leukemia but encountered significant clinical obstacles during Phase III trials. Its metabolism by N-acetyltransferase 2 (NAT2) produced a toxic metabolite, N-acetyl-amonafide, which caused unpredictable and severe hematotoxicity (including leukopenia, thrombocytopenia, and anemia) due to inter-individual variations in NAT2 activity across patient populations [2] [3] [7]. Despite these setbacks, the potent DNA-binding properties and broad-spectrum anticancer activity of naphthalimides spurred ongoing research into structurally optimized derivatives with improved therapeutic profiles [2] [8].

Table 1: Key First-Generation Naphthalimide Anticancer Agents

CompoundDevelopment StagePrimary MechanismMajor Clinical Limitations
AmonafidePhase IIIDNA intercalation/Topo II inhibitionN-acetylation leading to variable hematotoxicity
MitonafidePhase IIDNA intercalationNeurotoxicity, inefficacy in solid tumors
ElinafideClinical trialsBis-intercalationToxicity concerns
BisnafideClinical trialsBis-intercalationDevelopment halted

UNBS3157 as a Novel Non-Hematotoxic Chemotherapeutic Agent

UNBS3157 was rationally designed as a next-generation naphthalimide derivative specifically engineered to overcome the metabolic activation pathway responsible for amonafide's hematotoxicity. Unlike amonafide, UNBS3157 undergoes rapid and irreversible hydrolysis in physiological saline to form its primary active metabolite, UNBS5162 (a novel naphthalimide urea derivative). This hydrolysis pathway completely bypasses the formation of amonafide and its toxic N-acetylated metabolite [4]. Crucially, UNBS3157 and UNBS5162 demonstrated a three- to four-fold higher maximum tolerated dose in preclinical models compared to amonafide, with no evidence of hematotoxicity observed at therapeutic doses [2] [4].

UNBS5162 exhibits a unique and multifaceted mechanism of antitumor action distinct from classical naphthalimides. Affymetrix genome-wide microarray analysis revealed that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression. At clinically relevant concentrations (1 μM for 5 successive days), it dramatically downregulates multiple pro-angiogenic (C-X-C motif) ligand chemokines (including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8) in human prostate cancer PC-3 cells. This chemokine suppression was confirmed at both mRNA and protein levels using enzyme-linked immunosorbent assays (ELISA) [4]. This broad-spectrum inhibition of CXCL chemokines disrupts tumor angiogenesis and inflammation, contributing significantly to its antitumor effects. Furthermore, UNBS5162 demonstrates potent anti-proliferative and pro-apoptotic activities in various cancer models. In orthotopic human prostate cancer models, repeat administration of UNBS5162 significantly increased animal survival. The compound also synergistically enhanced the antitumor activity of taxol (paclitaxel) when administered in combination [4].

Table 2: Key Biological Activities of UNBS5162 (Active Metabolite of UNBS3157)*

ActivityExperimental ModelKey FindingsReference
CXCL Chemokine SuppressionPC-3 prostate cancer cells>80% reduction in multiple CXCL chemokines (mRNA and protein levels) [4]
Antitumor EfficacyOrthotopic prostate cancer modelsSignificant increase in survival time after repeated administration [4]
Anti-proliferative EffectsMelanoma (M14 cells)Inhibition via PI3K/Akt/mTOR pathway; induction of apoptosis (↑Bax, ↑caspase-3) [1]
Synergistic ActivityCombined with taxolEnhanced antitumor effects in prostate cancer models [4]

Rationale for Structural Optimization Over Amonafide and Mitonafide

The structural design of UNBS3157 directly addresses the critical metabolic flaw of amonafide. Amonafide possesses a primary aromatic amino group at the C-4 position (Figure 1), which serves as the substrate for NAT2-mediated N-acetylation. This metabolic step generates N-acetyl-amonafide, the culprit behind dose-limiting and unpredictable hematological toxicities [2] [7]. UNBS3157 was specifically synthesized without a primary aromatic amine susceptible to NAT2-mediated acetylation. Its chemical structure features modifications that prevent this metabolic activation pathway, thereby eliminating the production of the toxic metabolite responsible for bone marrow suppression [2] [4].

Beyond circumventing hematotoxicity, the structural optimization aimed to enhance biological activity and potentially alter the mechanism of action. The hydrolysis product, UNBS5162, retains the core DNA intercalation capability characteristic of naphthalimides but exhibits a significantly expanded biological profile. The unique structural features of UNBS5162, particularly its urea moiety and specific side chains, are believed to contribute to its potent CXCL chemokine downregulating activity, a property not prominently associated with amonafide or mitonafide [4]. Screening by the National Cancer Institute (NCI) against the NCI-60 human tumor cell line panel demonstrated that the cytotoxicity profiles of both UNBS3157 and UNBS5162 did not correlate with any other compound in the database, including amonafide. This COMPARE analysis strongly suggests a unique mechanism of action distinct from earlier naphthalimides [4]. Subsequent research confirmed additional mechanisms for UNBS5162, including inhibition of the PI3K/Akt/mTOR signaling pathway, downregulation of anti-apoptotic Bcl-2, and upregulation of pro-apoptotic Bax and caspase-3 in melanoma cells [1]. This multi-targeted activity profile highlights the success of the structural optimization strategy in generating a next-generation naphthalimide with a broader and potentially more effective anticancer mechanism.

Figure 1: Rational Structural Evolution of Naphthalimide Anticancer Agents

Amonafide: Core: 1,8-Naphthalimide R4: -NH₂ (Primary amine; site of N-acetylation causing toxicity)R3: -HN-Substituent: -CH₂CH₂N(CH₃)₂UNBS3157 (Prodrug):Core: 1,8-Naphthalimide R4: Modified structure preventing NAT2 acetylationR3: Modified structureN-Substituent: Complex side chain designed for hydrolysisUNBS5162 (Active Metabolite):Core: 1,8-Naphthalimide R4: -NH-CONH₂ (Urea group)R3: -HN-Substituent: -CH₂CH₂N(CH₃)₂

Properties

CAS Number

868962-26-9

Product Name

UNBS3157

IUPAC Name

2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide

Molecular Formula

C19H17Cl3N4O4

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30)

InChI Key

BZXLHTMMVVPPAF-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide
UNBS 3157
UNBS-3157
UNBS3157

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.